N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide
Description
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide is a sulfonamide derivative featuring a fused imidazo-pyrazole heterocyclic core. This compound is characterized by its unique structural motifs:
- A 5-fluoro-2-methoxybenzenesulfonamide group, which is commonly associated with kinase inhibition and anti-inflammatory activity.
- An ethyl-linked imidazo[1,2-b]pyrazole moiety, a bicyclic system known for modulating selectivity in enzyme-binding interactions.
Properties
IUPAC Name |
5-fluoro-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O3S/c1-22-12-3-2-11(15)10-13(12)23(20,21)17-6-7-18-8-9-19-14(18)4-5-16-19/h2-5,8-10,17H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHJUXPHZJRCQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCCN2C=CN3C2=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide typically involves multi-step organic reactions. One common approach begins with the preparation of the imidazo[1,2-b]pyrazole core, which can be synthesized through cyclization reactions involving appropriate precursors such as hydrazines and α,β-unsaturated carbonyl compounds .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process while maintaining stringent quality control .
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Synthesis of the Compound
The synthesis of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide typically involves the reaction of 5-fluoro-2-methoxybenzenesulfonyl chloride with 2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethylamine. The reaction conditions often require a controlled environment to ensure high yields and purity of the final product. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and composition of the synthesized compound.
Antimicrobial Activity
Research has demonstrated that derivatives of imidazo[1,2-b]pyrazole compounds exhibit notable antimicrobial properties. For instance, studies have shown that certain derivatives possess significant activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis or interference with DNA replication processes.
Anticancer Properties
The anticancer potential of this compound has been investigated in various cancer cell lines. In vitro studies reveal that this compound can induce apoptosis in cancer cells through pathways involving oxidative stress and modulation of key signaling proteins such as NF-kB. Notably, one study reported an IC50 value indicating potent activity against colorectal carcinoma cells (HCT116), suggesting its potential as a lead compound for developing new cancer therapies.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has shown promise in reducing inflammation. Experimental models have indicated that it can significantly lower levels of pro-inflammatory cytokines and mitigate oxidative stress markers in conditions like sepsis-related lung injury. These effects are attributed to its ability to inhibit NF-kB activation and subsequent inflammatory responses.
Case Study 1: Antimicrobial Evaluation
A recent study evaluated the antimicrobial efficacy of various imidazo[1,2-b]pyrazole derivatives against a range of pathogens. Among them, this compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antimicrobial agents, indicating its potential as a novel antimicrobial agent.
Case Study 2: Anticancer Activity Assessment
In another investigation focusing on anticancer properties, this compound was tested against several cancer cell lines. Results indicated that it effectively inhibited cell proliferation and induced apoptosis at relatively low concentrations, showcasing its therapeutic potential.
Mechanism of Action
The mechanism of action of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The imidazo[1,2-b]pyrazole moiety is known to interact with enzymes and receptors, modulating their activity . The fluorine and methoxy groups enhance the compound’s binding affinity and selectivity towards these targets . Pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence provided () lists several structurally related compounds, though none directly match the target molecule. Below is a comparative analysis based on shared functional groups and structural analogs:
Key Structural and Functional Comparisons
| Compound (CAS No.) | Core Structure | Functional Groups/Modifications | Potential Applications |
|---|---|---|---|
| Target Compound | Imidazo[1,2-b]pyrazole + sulfonamide | 5-fluoro, 2-methoxy, ethyl linker | Hypothesized kinase inhibition |
| 1357093-28-7 (N-(4-(4-methyl-3-pyridinyl)phenyl)-3-thiophenesulfonamide) | Thiophenesulfonamide + pyridine | Thiophene sulfonamide, pyridine substituent | Kinase inhibitors, cancer research |
| 1253916-64-1 (Spiro-triazadecanone derivative) | Spiro[4.5]dec-1-en-4-one + trifluoromethyl | Trifluoromethyl, hydroxyethylamino group | Neurodegenerative disease targets |
| 1371566-51-6 (Pyrazolo-pyridine carboxamide) | Pyrazolo[1,5-a]pyridine + isopropylphenoxy | Isopropylphenoxy, carboxamide linker | Antiproliferative agents |
| 1378367-27-1 (Piperazine-carboxylate) | Piperazine + pyridine-isobutoxyphenyl | Isobutoxy, tert-butyl carboxylate | GPCR modulation (e.g., serotonin receptors) |
Critical Observations
Sulfonamide Derivatives: Compounds like 1357093-28-7 share the sulfonamide group with the target molecule, a feature often linked to kinase or carbonic anhydrase inhibition.
Fluorine and Methoxy Substitutions: The 5-fluoro-2-methoxybenzene moiety in the target compound is absent in most analogs (e.g., 1371566-51-6). This substitution may enhance metabolic stability or binding affinity compared to non-fluorinated analogs.
Heterocyclic Diversity : The imidazo[1,2-b]pyrazole system distinguishes the target compound from pyridazine- or quinazoline-based analogs (e.g., 1382993-50-1). Such differences could influence pharmacokinetics or off-target effects .
Research Findings and Limitations
- Activity Data: No direct bioactivity or selectivity data for the target compound are available in the provided evidence. In contrast, analogs like 1253916-64-1 and 1382993-50-1 have documented IC₅₀ values against specific kinases (e.g., JAK2, EGFR) but lack structural similarity to the target .
Biological Activity
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features an imidazo[1,2-b]pyrazole moiety, which is known for its diverse biological activities. The structural formula is as follows:
Research indicates that compounds containing the imidazo[1,2-b]pyrazole structure can act on various biological targets:
- Inhibition of Kinases : The compound has been identified as a potential inhibitor of specific kinases involved in inflammatory responses. For instance, it may inhibit the p38 MAPK pathway, which plays a crucial role in cytokine production and inflammation .
- Anti-inflammatory Activity : Studies show that derivatives of imidazo[1,2-b]pyrazole can significantly reduce pro-inflammatory cytokines such as TNF-α and IL-6 in various models .
Biological Activity Data
Here is a summary of key findings regarding the biological activity of this compound:
Case Study 1: Anti-inflammatory Effects
In a study involving cecal ligation and puncture (CLP)-induced sepsis in rats, the compound demonstrated significant protective effects against lung inflammation. Histological analysis revealed reduced membrane permeability and lower levels of pro-inflammatory cytokines post-treatment with the compound .
Case Study 2: Anticancer Properties
Another investigation assessed the antiproliferative properties of related compounds in various cancer cell lines. The results indicated that while some derivatives exhibited notable growth inhibition in cancer cells, they remained non-toxic to normal cells, highlighting their potential for selective cancer therapy .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide?
- Methodological Answer : The synthesis typically involves sequential functionalization of the imidazo[1,2-b]pyrazole core, followed by sulfonamide coupling. Key steps include:
- Nucleophilic substitution to introduce the ethyl linker.
- Sulfonylation using 5-fluoro-2-methoxybenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfonamide bond .
- Purification via column chromatography and validation using TLC and NMR spectroscopy to confirm intermediate and final product identity .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : To verify proton environments (e.g., sulfonamide NH, imidazo-pyrazol aromatic protons) and carbon backbone .
- High-Resolution Mass Spectrometry (HRMS) : For molecular weight confirmation and isotopic pattern analysis.
- IR Spectroscopy : To identify functional groups (e.g., sulfonamide S=O stretches at ~1350-1150 cm⁻¹) .
Q. How can researchers ensure purity during synthesis?
- Methodological Answer :
- TLC monitoring at each step to track reaction progress.
- Recrystallization or preparative HPLC for final purification.
- Quantitative analysis via HPLC-UV/Vis with a C18 column (≥95% purity threshold recommended for biological assays) .
Advanced Research Questions
Q. How do reaction conditions (solvent, temperature) influence yield in the sulfonamide coupling step?
- Methodological Answer :
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonyl chloride reactivity but may increase side reactions. Dichloromethane (DCM) at 0–5°C minimizes hydrolysis .
- Temperature : Lower temperatures (0–25°C) improve selectivity for sulfonamide formation over competing nucleophilic substitutions.
- Catalysts : Use of DMAP (4-dimethylaminopyridine) can accelerate coupling efficiency by 15–20% .
Q. What strategies resolve contradictions in reported biological activity data for structural analogs?
- Methodological Answer :
- Assay standardization : Compare IC₅₀ values under identical conditions (e.g., pH, cell lines, incubation time).
- Structural analysis : Use X-ray crystallography or molecular docking to identify binding mode variations caused by substituents (e.g., fluorine vs. methoxy groups) .
- Meta-analysis : Cross-reference data from peer-reviewed studies (e.g., PubChem, SciFinder) to identify outliers or methodological biases .
Q. How does the imidazo[1,2-b]pyrazole moiety impact target selectivity in enzyme inhibition studies?
- Methodological Answer :
- The fused bicyclic structure enhances π-π stacking with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites).
- Computational modeling : MD simulations reveal conformational flexibility, enabling adaptation to diverse binding sites.
- SAR studies : Replace the ethyl linker with methyl or propyl groups to evaluate steric effects on selectivity .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
